molecular formula C21H21N3OS B15093201 5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one

5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15093201
M. Wt: 363.5 g/mol
InChI Key: LRMBIQNKUJBUGS-MZHRKZHDSA-N
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Description

5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a benzo[d]thiazole moiety and a 4-(tert-butyl)phenyl group. Benzo[d]thiazole-containing compounds are known for their antimicrobial, anticancer, and electronic applications due to their electron-withdrawing properties and planar aromatic systems .

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-tert-butylphenyl)-5-iminopyrrolidin-2-one

InChI

InChI=1S/C21H21N3OS/c1-21(2,3)13-8-10-14(11-9-13)24-18(25)12-15(19(24)22)20-23-16-6-4-5-7-17(16)26-20/h4-11,22-23H,12H2,1-3H3/b20-15+,22-19?

InChI Key

LRMBIQNKUJBUGS-MZHRKZHDSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N

Origin of Product

United States

Preparation Methods

Core Pyrrolidone Ring Formation

The pyrrolidone scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of γ-keto esters with amines. For example, tert-butyl-protected intermediates are generated using tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during synthesis. In one protocol, azetidine derivatives react with tert-butyl-active esters (e.g., TAEM) in acetone or tetrahydrofuran (THF) under basic conditions (triethylamine, pH 7–9) to form the pyrrolidone core. The reaction proceeds at 15–20°C over 2–24 hours, yielding intermediates such as aztreonam t-butyl ester (up to 92.6% yield).

Key Reaction Parameters:

  • Solvent: Acetonitrile, THF, or acetone
  • Base: Triethylamine or pyridine
  • Temperature: 0–25°C
  • Yield Range: 62.2–92.6%

Attachment of the 4-(tert-Butyl)phenyl Group

The 4-(tert-butyl)phenyl substituent is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. In a palladium-catalyzed reaction, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate undergoes coupling with aryl halides using bis(pinacolato)diboron and Pd(dppf)Cl₂. This method, conducted in 1,4-dioxane at 80°C under inert atmosphere, achieves moderate yields (40–60%).

Alternative Route:
Friedel-Crafts alkylation of tert-butylbenzene with pyrrolidone intermediates in the presence of Lewis acids (e.g., AlCl₃) provides direct access to the 4-(tert-butyl)phenyl group.

Final Deprotection and Functionalization

Boc-protected intermediates are deprotected using hydrochloric acid in formic acid or trifluoroacetic acid (TFA). For example, ceftazidime tert-butyl ester is treated with HCl/formic acid at 25°C for 2 hours, followed by pH adjustment to 4.0 with Amberlite resin, yielding the final product in 86.9% purity.

Critical Considerations:

  • Acid Strength: Concentrated HCl (2.4 M) ensures complete deprotection without side reactions.
  • Crystallization: Cooling to 0°C promotes product precipitation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Cyclization Azetidine + TAEM, triethylamine 92.6 99.3 Requires rigorous pH control
Suzuki Coupling Pd(dppf)Cl₂, bis(pinacolato)diboron 40–60 95–98 High catalyst loading
Thioacetate Coupling Benzothiazolylthioacetate + 7-APCA 62.2 98.9 Low solubility in polar solvents
Friedel-Crafts AlCl₃, tert-butylbenzene 55–70 97.5 Competing isomer formation

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps: The reaction of (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate with core intermediates in THF resulted in only 5% yield due to steric hindrance. Optimization via microwave-assisted synthesis or high-pressure conditions may improve efficiency.
  • Purification Difficulties: Lyophilization and recrystallization from ethanol/water mixtures enhance purity (99.9% achieved post-recrystallization).

Chemical Reactions Analysis

Sandmeyer-Type Iodination

The 5-amino group undergoes iodination under acidic conditions:

  • Reagents : Excess tert-butyl nitrite (5 equiv) and I₂ (4.3 equiv) in acetonitrile.

  • Conditions : 65°C, TsOH to suppress nitrosamine formation at secondary amines .

Outcome :

ProductYieldKey Data
21 (iodopyrazole)38%13C NMR^{13}\text{C NMR}: 86.5 ppm (C5 shielding)
22 (acidic conditions)30%Reduced deamination byproduct observed

Alkylation and Protection Strategies

Selective alkylation and protection of amino groups:

  • Primary vs. Secondary Amines :

    • Primary amines remain unaffected under mild alkylation (1 equiv base, 2.2 equiv alkylating agent, RT) .

    • Secondary amines are protected as nitrosamines or Boc derivatives .

Example :

ReactionReagentsProductYield
Boc protectionTrifluoroethanol23 70%

Diazotization and Radical Reactions

The 5-amino group participates in diazotization, forming transient diazonium salts:

  • Diazotization : HCl/NaNO₂ generates reactive intermediates.

  • Radical pathways : Hydrogen abstraction from solvents yields reduced products (e.g., 29 ) .

Characterization of Product 29 :

  • 1H NMR^{1}\text{H NMR}: Two rotamers (unequal populations), singlet at 7.88 ppm for new proton .

Spectroscopic Characterization

Key data for structurally related compounds:

NMR Data for Analogues

Compound1H NMR^{1}\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)
10a 1.98 (quint), 2.48 (s, CH₃), 7.28–7.88 (aromatic)97.9 (Cq), 147.1 (Cq), 162.2 (Cq)
11a 1.74–1.91 (m), 2.29 (s, CH₃), 7.30–8.01 (aromatic)97.4 (Cq), 153.0 (Cq), 162.6 (Cq)

HRMS Validation

CompoundFormulaObserved [M+H]⁺Calculated [M+H]⁺
10a C₁₅H₂₀N₅S302.1446302.1451
11a C₁₄H₁₈N₅S288.1281288.1283

Mechanistic Insights

  • Regioselectivity : The 5-amino group reacts preferentially due to steric and electronic effects from the benzo[d]thiazole ring .

  • Protection Strategies : Nitrosamines stabilize reactive amines during cross-coupling reactions, enabling subsequent functionalization .

Mechanism of Action

The mechanism of action of 5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives reported in the literature:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound R1 = 4-(tert-butyl)phenyl, R2 = benzo[d]thiazol-2-yl, R3 = NH2 C20H20N3OS 350.46* Not reported (inferred: high hydrophobicity)
5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one R1 = 4-methoxyphenyl, R2 = 4-(4-fluorophenyl)thiazol-2-yl C20H16FN3O2S 381.40 Antimicrobial activity (inference)
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one R1 = 4-tert-butylphenyl, R2 = 4-methyl-benzoyl C25H30NO4 408.44 Synthetic intermediate
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-(p-chlorophenyl)-1,3,5-oxadiazinane-4-thione R1 = benzo[d]thiazol-2-yl, R2 = p-chlorophenyl C21H14ClN3S2 410.94 Strong anti-S. aureus activity (MIC ≈ 25 µg/mL)

*Calculated based on formula C20H20N3OS.

Key Observations :

  • The target compound differs from the fluorophenyl-methoxyphenyl analog by replacing polar groups (F, OCH3) with a hydrophobic tert-butyl group, which may enhance lipid solubility but reduce water solubility.
  • Compared to the oxadiazinane derivative , the absence of a thione group and the presence of a pyrrol-2-one core could alter electronic properties and binding affinity in biological systems.

Comparison :

  • The tert-butyl group may require longer reaction times or higher temperatures due to steric hindrance during synthesis .
  • Yields for benzo[d]thiazole-containing compounds typically range from 60% to 85%, consistent with methods in .
Physicochemical Properties
  • Hydrophobicity: The tert-butyl group increases logP compared to methoxy () or dimethylamino () substituents.
  • Hydrogen Bonding: The NH2 group in the pyrrol-2-one core may serve as an H-bond donor, enhancing interactions with biological targets .

Biological Activity

The compound 5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrole ring, a benzo[d]thiazole moiety, and a tert-butyl phenyl group. The presence of these functional groups contributes to its biological activity.

Structural Formula

C18H20N2S Molecular Weight 304 43 g mol \text{C}_{18}\text{H}_{20}\text{N}_2\text{S}\quad \text{ Molecular Weight 304 43 g mol }

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain pyrrole-benzamide derivatives have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structural similarity of these compounds suggests that this compound may also possess similar antimicrobial properties.

CompoundMIC (µg/mL)Bacterial Strain
5-Amino...3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Anticancer Activity

The compound's potential anticancer properties have been explored in various studies. For example, compounds containing benzo[d]thiazole moieties have been noted for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many nitrogen-containing heterocycles inhibit specific enzymes involved in cellular processes. For example, some derivatives have been shown to inhibit protein disulfide isomerase (PDI), a key enzyme in protein folding and cellular stress responses .
  • Receptor Modulation : Compounds with similar structures have been identified as antagonists for various receptors, including zinc-activated channels (ZAC), highlighting their potential role in modulating receptor activity .

Case Studies

A detailed investigation into the structure-activity relationship (SAR) of similar compounds has been conducted, revealing that modifications to the benzo[d]thiazole and pyrrole moieties significantly impact biological activity. For instance, altering substituents on the pyrrole ring has led to variations in potency against specific targets .

Example Study

In a study examining the effects of various thiazole derivatives on cancer cell lines, it was found that certain modifications led to enhanced inhibition of cell growth compared to unmodified compounds. This emphasizes the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The compound can be synthesized via a multi-step reaction starting with 2-(4-aryl-1,3-thiazol-2-yl)-3-oxo-4-chlorobutyronitriles. Primary aromatic amines replace the chlorine atom, followed by intramolecular cyclization between the secondary amine and nitrile group to form the pyrrol-2-one core . Key optimizations include:

  • Solvent selection : Ethanol or glacial acetic acid is preferred for cyclization steps, as they facilitate intramolecular interactions .
  • Temperature control : Stirring at room temperature for 3 hours minimizes side reactions, improving yields up to 62% .
  • Reagent stoichiometry : A 1:1 molar ratio of aldehyde to amine precursors ensures complete conversion .

Basic: Which spectroscopic methods are most effective for structural confirmation, and what key spectral signatures should researchers expect?

Answer:

  • 1H NMR : Look for aromatic protons in the δ 7.2–7.8 ppm range (benzo[d]thiazole and tert-butylphenyl groups) and a singlet for the pyrrol-2-one NH2 group near δ 10.0 ppm .
  • Mass spectrometry (MS) : The molecular ion peak should align with the calculated molecular weight (e.g., m/z 408.2273 for a related compound ).
  • Elemental analysis : Confirm %C, %H, %N, and %S within ±0.3% of theoretical values .

Advanced: How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound, focusing on the tert-butyl and benzo[d]thiazole substituents?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing tert-butyl with methyl or dimethylamino) and compare bioactivity .
  • Biological assays : Use standardized in vitro models (e.g., antitumor activity tests in MCF-7 cells) to quantify IC50 values .
  • Computational docking : Model interactions between the benzo[d]thiazole moiety and target proteins (e.g., kinases) to predict binding affinity .

Advanced: What methodologies are suitable for resolving contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, solvent concentration) to minimize variability .
  • Dose-response curves : Use at least five concentration points to ensure accurate IC50 determination .
  • Cross-validation : Compare results across multiple assays (e.g., MTT vs. apoptosis assays) to confirm mechanistic consistency .

Basic: What are the critical steps in purifying this compound post-synthesis, and which solvent systems are recommended?

Answer:

  • Recrystallization : Use a DMF-EtOH (1:1) mixture to remove unreacted starting materials; yields >70% purity .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts .
  • TLC monitoring : Track reaction progress using chloroform/methanol (9:1) to confirm product formation .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

Answer:

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to enhance aqueous solubility without compromising bioavailability .
  • Metabolic stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) to reduce hepatic clearance .
  • In vivo testing : Conduct pharmacokinetic studies in rodent models to assess half-life and tissue distribution .

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